molecular formula C22H10N6Na4O18S4 B12711529 Tetrasodium 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate CAS No. 97889-99-1

Tetrasodium 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12711529
CAS No.: 97889-99-1
M. Wt: 866.6 g/mol
InChI Key: SYONHRDCUXRINH-UHFFFAOYSA-J
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Description

Tetrasodium 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and indicator in various chemical processes due to its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate typically involves a multi-step process. The initial step includes the diazotization of 4-nitro-2-sulphonatophenylamine, followed by coupling with 4,5-dihydroxy-3,6-bis(phenylazo)naphthalene-2,7-disulphonic acid. The reaction is carried out under acidic conditions to ensure the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and filtration to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The sulphonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Oxidized derivatives with altered color properties.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Compounds with different functional groups replacing the sulphonate groups.

Scientific Research Applications

Tetrasodium 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in complexometric titrations due to its ability to form stable complexes with metal ions.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo groups and hydroxyl groups in the molecule interact with metal ions, leading to the formation of colored complexes. These interactions are crucial for its use as an indicator and dye.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 4-amino-5-hydroxy-3,6-bis((4-{[2-(sulfonatooxy)ethyl]phenyl}azo)naphthalene-2,7-disulphonate
  • Disodium dihydrogen 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Uniqueness

Tetrasodium 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is unique due to its specific structural features, such as the presence of both nitro and sulphonate groups, which contribute to its distinct color properties and reactivity. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in analytical chemistry and industrial applications.

Properties

CAS No.

97889-99-1

Molecular Formula

C22H10N6Na4O18S4

Molecular Weight

866.6 g/mol

IUPAC Name

tetrasodium;4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C22H14N6O18S4.4Na/c29-21-18-9(5-16(49(41,42)43)19(21)25-23-12-3-1-10(27(31)32)7-14(12)47(35,36)37)6-17(50(44,45)46)20(22(18)30)26-24-13-4-2-11(28(33)34)8-15(13)48(38,39)40;;;;/h1-8,29-30H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46);;;;/q;4*+1/p-4

InChI Key

SYONHRDCUXRINH-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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